molecular formula C11H12N4O4S B2408511 3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034291-65-9

3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2408511
CAS No.: 2034291-65-9
M. Wt: 296.3
InChI Key: ZFGDLOPHOZHRDX-UHFFFAOYSA-N
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Description

The compound “3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . These derivatives have been studied for their potential antimicrobial activity, especially against Gram-positive bacteria .


Synthesis Analysis

The synthesis of these compounds involves the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes . This reaction has been reported to have an efficiency in the range of 57–98%, which is considered satisfactory .


Molecular Structure Analysis

The molecular structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . Further analysis would require specific spectral data which is not provided in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Anticancer Activity

Derivatives of thiadiazole, including those related to the compound , have shown promise in anticancer research. For instance, a study synthesized novel 1,3,4-thiadiazole derivatives bearing a pyridine moiety, demonstrating remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. Molecular docking studies further established these compounds' binding modes with the epidermal growth factor receptor tyrosine kinase (EGFR TK), indicating potential therapeutic applications in cancer treatment (Abouzied et al., 2022).

Antimicrobial and Antifungal Activities

Thiazolidine-2,4-diones and their derivatives, including compounds structurally related to "3-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione," have shown significant antimicrobial and antifungal activities. A research study synthesized a range of heteroaryl thiazolidine-2,4-diones and evaluated their in vitro antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans, showcasing their potential as antimicrobial agents (Ibrahim et al., 2011).

Insecticidal Applications

Research into thiadiazole derivatives has also extended into the agricultural sector, particularly for developing new insecticides. A study focusing on the synthesis of innovative heterocycles incorporating a thiadiazole moiety evaluated their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The results indicated that these compounds could serve as effective insecticides, highlighting the diverse applications of thiadiazole derivatives in pest control (Fadda et al., 2017).

Hypoglycemic Activity

Another study explored the synthesis of derivatives of 4-((1,3-thiazolydine-5-yliden)methy)pyrazole-3-carbonic acid and its esters, focusing on their hypoglycemic activity. This research is indicative of the potential therapeutic applications of thiazolidinedione derivatives in treating diabetes by modulating blood glucose levels (Perepelytsya et al., 2019).

Asymmetric Synthesis

The compound and its related derivatives have been utilized in asymmetric synthesis research. A study reported the efficient asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system. This method enabled the construction of novel spirocyclic pyrrolidine-thia(oxa)zolidinediones with excellent diastereo- and enantioselectivity, showcasing the compound's utility in synthesizing complex molecular architectures with potential biological activities (Yang et al., 2015).

Future Directions

The future research directions for these compounds could involve further exploration of their antimicrobial activity, as well as investigation of other potential biological activities. The development of more efficient synthesis methods could also be a focus of future research .

Properties

IUPAC Name

3-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-6-9(20-13-12-6)10(17)14-3-2-7(4-14)15-8(16)5-19-11(15)18/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGDLOPHOZHRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)N3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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